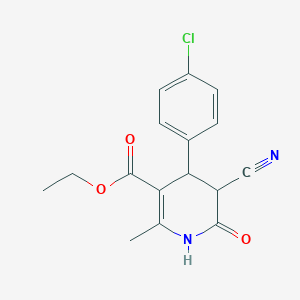
8-(1-azepanyl)-1,3-dimethyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(1-azepanyl)-1,3-dimethyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione is a purine derivative that has been studied for its potential use in scientific research. This compound has been synthesized using various methods and has been found to have a variety of biochemical and physiological effects. In
作用機序
The mechanism of action of 8-(1-azepanyl)-1,3-dimethyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione involves its ability to block adenosine receptors. Adenosine receptors are G protein-coupled receptors that are activated by adenosine, a purine nucleoside. By blocking adenosine receptors, 8-(1-azepanyl)-1,3-dimethyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione inhibits the downstream signaling pathways that are activated by adenosine, resulting in a variety of physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 8-(1-azepanyl)-1,3-dimethyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione are diverse and depend on the specific adenosine receptor subtype that is blocked. For example, blocking the A1 adenosine receptor may result in increased heart rate and blood pressure, while blocking the A2A adenosine receptor may result in decreased inflammation and increased blood flow to the brain.
実験室実験の利点と制限
One advantage of using 8-(1-azepanyl)-1,3-dimethyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione in lab experiments is its specificity for adenosine receptors. This allows researchers to selectively block specific adenosine receptor subtypes and study their downstream effects. However, one limitation is the potential for off-target effects, as 8-(1-azepanyl)-1,3-dimethyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione may interact with other proteins or receptors in addition to adenosine receptors.
将来の方向性
There are several future directions for the study of 8-(1-azepanyl)-1,3-dimethyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione. One area of study is its potential as a therapeutic agent for various diseases, such as asthma, chronic obstructive pulmonary disease, and heart failure. Another area of study is its potential as a tool for studying the role of adenosine receptors in various physiological processes, such as inflammation and blood flow regulation. Additionally, further research is needed to better understand the potential off-target effects of 8-(1-azepanyl)-1,3-dimethyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione and to develop more specific adenosine receptor antagonists.
合成法
There are several methods for synthesizing 8-(1-azepanyl)-1,3-dimethyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione. One method involves the reaction of 7-propyl-1,3-dimethylxanthine with azepan-1-amine in the presence of a base. Another method involves the reaction of 7-propyl-1,3-dimethylxanthine with azepan-1-ol in the presence of a base. Both methods have been successful in producing 8-(1-azepanyl)-1,3-dimethyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione with good yields.
科学的研究の応用
8-(1-azepanyl)-1,3-dimethyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione has been studied for its potential use in scientific research. One area of study is its potential as an adenosine receptor antagonist. Adenosine receptors play a role in a variety of physiological processes, including the regulation of blood flow and neurotransmitter release. By blocking adenosine receptors, 8-(1-azepanyl)-1,3-dimethyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione may have potential therapeutic applications in the treatment of various diseases, such as asthma, chronic obstructive pulmonary disease, and heart failure.
特性
製品名 |
8-(1-azepanyl)-1,3-dimethyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione |
|---|---|
分子式 |
C16H25N5O2 |
分子量 |
319.4 g/mol |
IUPAC名 |
8-(azepan-1-yl)-1,3-dimethyl-7-propylpurine-2,6-dione |
InChI |
InChI=1S/C16H25N5O2/c1-4-9-21-12-13(18(2)16(23)19(3)14(12)22)17-15(21)20-10-7-5-6-8-11-20/h4-11H2,1-3H3 |
InChIキー |
UZEXJPKANLDXBC-UHFFFAOYSA-N |
SMILES |
CCCN1C2=C(N=C1N3CCCCCC3)N(C(=O)N(C2=O)C)C |
正規SMILES |
CCCN1C2=C(N=C1N3CCCCCC3)N(C(=O)N(C2=O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl (2Z)-5-amino-6-cyano-7-(5-methylfuran-2-yl)-2-[(5-methylfuran-2-yl)methylidene]-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-8-carboxylate](/img/structure/B259448.png)




![Pyridin-2-yl-[3-(thiophene-2-carbonyl)-1,2-oxazol-4-yl]methanone](/img/structure/B259483.png)

![4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)benzyl]pyridine](/img/structure/B259487.png)
![1-Methyl-4-[4-(4-methylphenoxy)butyl]piperazine](/img/structure/B259489.png)
![12-(4-methylphenyl)-13,14,16,18-tetrazatetracyclo[9.7.0.02,7.013,17]octadeca-1(11),2,4,6,15,17-hexaene](/img/structure/B259492.png)
![2-Amino-3-[4-(2-amino-5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)-1-piperazinyl]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B259495.png)

![(4-Benzylpiperazin-1-yl)-[1-(4-bromobenzoyl)piperidin-4-yl]methanone](/img/structure/B259502.png)
![N-[4-(aminocarbonyl)phenyl]-4-[(4-benzylpiperidin-1-yl)methyl]benzamide](/img/structure/B259504.png)